molecular formula C7H8N2O3 B13635640 o-(3-Nitrobenzyl)hydroxylamine

o-(3-Nitrobenzyl)hydroxylamine

Cat. No.: B13635640
M. Wt: 168.15 g/mol
InChI Key: JTKYPOYHPKGJGX-UHFFFAOYSA-N
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Description

o-(3-Nitrobenzyl)hydroxylamine: is an organic compound characterized by the presence of a nitro group attached to the benzyl ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(3-Nitrobenzyl)hydroxylamine typically involves the reaction of 3-nitrobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated control systems for temperature and pH, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: o-(3-Nitrobenzyl)hydroxylamine is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds. It is also employed in the synthesis of heterocyclic compounds and as a building block for more complex molecules .

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and agrochemicals. It is also utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of o-(3-Nitrobenzyl)hydroxylamine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to changes in their structure and function. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their activity .

Comparison with Similar Compounds

  • o-(4-Nitrobenzyl)hydroxylamine
  • o-(2-Nitrobenzyl)hydroxylamine
  • 3-Nitrophenylhydrazine
  • O-Benzylhydroxylamine

Comparison: o-(3-Nitrobenzyl)hydroxylamine is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to o-(4-Nitrobenzyl)hydroxylamine, it has different steric and electronic properties, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

O-[(3-nitrophenyl)methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-12-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKYPOYHPKGJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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